1,2-Dichlorohexafluorocyclopentene
Overview
Description
1,2-Dichlorohexafluorocyclopentene is a halogenated cyclopentene derivative with the molecular formula C5Cl2F6 and a molecular weight of 244.95 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a cyclopentene ring, making it a valuable intermediate in various chemical syntheses .
Biochemical Analysis
Biochemical Properties
1,2-Dichlorohexafluorocyclopentene plays a significant role in biochemical reactions due to its halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize inverse diarylperfluorocyclopentenes and fluoro-bisthienylcyclopentenes . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory irritation and toxicity when inhaled, as well as skin and eye irritation . These effects suggest that this compound can significantly alter cellular functions, potentially leading to adverse outcomes in exposed cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used in hydrodechlorination reactions involving zinc insertion into carbon-chlorine bonds . This interaction can result in the formation of new compounds, thereby altering the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a boiling point of 90°C and a density of 1.635 g/mL at 25°C . Its long-term effects on cellular function are still being studied. It is known to cause acute toxicity upon inhalation and ingestion, which may lead to long-term respiratory and systemic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been observed to cause convulsions, ataxia, liver injury, and kidney injury These toxic effects highlight the importance of careful dosage control when using this compound in experimental settings
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are catalyzed by enzymes such as cytochrome P450, which help in the detoxification and excretion of the compound. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichlorohexafluorocyclopentene can be synthesized through a multi-step process involving the following key steps :
Cyclopentadiene Chlorination: Cyclopentadiene reacts with chlorine gas under liquid-phase conditions to form tetrachlorocyclopentane.
Fluorination: The tetrachlorocyclopentane undergoes gas-phase chloridization and fluoridation reactions with hydrogen fluoride and chlorine gas in the presence of a chromium-based catalyst to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of a stable and high-activity fluorination catalyst, such as a chromium catalyst, ensures high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichlorohexafluorocyclopentene undergoes various chemical reactions, including :
Hydrodechlorination: This reaction involves the removal of chlorine atoms, typically using zinc in mixed solvents of water and amide.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrodechlorination: Zinc in mixed solvents of water and amide.
Substitution: Various nucleophiles can be used to replace chlorine atoms.
Major Products:
Scientific Research Applications
1,2-Dichlorohexafluorocyclopentene has several applications in scientific research and industry :
Synthesis of Fluorinated Compounds: It is used as a building block for synthesizing various fluorinated compounds, including inverse diarylperfluorocyclopentenes and fluoro-bisthienylcyclopentenes.
Electronic Cleaning and Etching: The compound is utilized in the electronics industry for cleaning and etching processes.
Chemical Research: It serves as an intermediate in the synthesis of other halogenated cyclopentene derivatives.
Mechanism of Action
The mechanism of action of 1,2-dichlorohexafluorocyclopentene in hydrodechlorination involves several steps :
Insertion of Zinc: Zinc inserts into the carbon-chlorine bond of the compound in an amide solvent.
Hydrolysis: The resulting 2-chlorohexafluorocyclopentenyl zinc chloride undergoes hydrolysis with water to form 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene.
Further Hydrodechlorination: A small amount of the product can undergo further hydrodechlorination to yield 3,3,4,4,5,5-hexafluorocyclopentene.
Comparison with Similar Compounds
1,2-Dichlorohexafluorocyclopentene can be compared with other halogenated cyclopentene derivatives :
1,1-Dichlorooctafluorocyclopentane: Contains more fluorine atoms and is used in similar applications.
1,2-Dichlorooctafluorocyclopentane: Similar structure but with additional fluorine atoms.
1,3-Dichlorohexafluorocyclopentene: Differently positioned chlorine atoms, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of chlorine and fluorine atoms, making it a versatile intermediate for synthesizing various fluorinated compounds and its applications in electronic cleaning and etching processes.
Properties
IUPAC Name |
1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBVCKGWWGZDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061038 | |
Record name | 1,2-Dichlorohexafluorocyclopentene | |
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Molecular Weight |
244.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Boiling point = 90 deg C; Not miscible or difficult to mix in water; [MSDSonline] | |
Record name | 1,2-Dichlorohexafluoro-1-cyclopentene | |
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CAS No. |
706-79-6 | |
Record name | 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706-79-6 | |
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Record name | 1,2-Dichlorohexafluorocyclopentene | |
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Record name | 1,2-Dichlorohexafluorocyclopentene | |
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Record name | Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro- | |
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Record name | 1,2-Dichlorohexafluorocyclopentene | |
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Record name | 1,2-dichlorohexafluorocyclopentene | |
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Record name | 1,2-DICHLOROHEXAFLUOROCYCLOPENTENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common reactions of 1,2-Dichlorohexafluorocyclopentene with nucleophiles?
A: this compound readily undergoes nucleophilic substitution reactions. For instance, it reacts with phenols to yield substituted cyclopentenes. [] This reactivity stems from the electron-withdrawing effect of the fluorine atoms, which makes the carbon atoms attached to chlorine more susceptible to nucleophilic attack. Interestingly, the reaction with secondary phosphines, like dicyclohexylphosphine and diphenylphosphine, primarily results in the displacement of a single vinylic chlorine atom. [] This selectivity highlights the influence of steric factors in these reactions.
Q2: Can this compound be used in organometallic synthesis?
A: Yes, it reacts with carbonylmetal anions like [Re(CO)5]– and [π-C5H5·Fe(CO)2]–, leading to the substitution of one of the chlorine atoms with the metal complex. [] This highlights its potential as a building block for synthesizing organometallic compounds.
Q3: What is the role of this compound in the synthesis of diarylethenes?
A: It serves as a key starting material in the Suzuki-Miyaura coupling reaction for synthesizing diverse diarylethenes. [] This reaction allows the incorporation of various aryl groups, including those containing thiophenes with substituents like cyano and ester functionalities, broadening the scope of accessible diarylethene derivatives.
Q4: How does this compound react with cyclic tetraaminophosphoranes?
A: It reacts with tetracyclic tetraaminophosphoranes, like Cyclenphosphorane, to replace a chlorine atom with the phosphorane moiety, yielding compounds like monochlorotetrafluorocyclobutenylcyclenphosphorane. [] This reaction expands the chemical space of fluorinated phosphorane derivatives, which could have potential applications in various fields.
Q5: Can this compound be used to synthesize other fluorinated compounds?
A: Yes, it serves as a precursor for synthesizing 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene via fluorination with anhydrous hydrogen fluoride. [] Chromium-based catalysts, particularly those doped with zinc and prepared through sol-gel auto-combustion methods, have shown promising activity for this transformation.
Q6: Have any studies investigated the hydrodechlorination of this compound?
A: Yes, research has explored hydrodechlorination using a bifunctional solvent-driven approach. [] This work delves into the mechanistic aspects of this reaction, providing insights into the role of the solvent and the catalyst in facilitating the selective removal of chlorine atoms.
Q7: What spectroscopic techniques are used to characterize this compound and its derivatives?
A: Various spectroscopic methods are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and their bonding environments. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F and 31P NMR, provides crucial information about the structure and bonding in these fluorinated compounds. [] These techniques are essential for confirming the structures of newly synthesized compounds and understanding their properties.
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